Rhodanine, 3,3'-ethylenedi-

Description

Defining the Molecular Architecture of Rhodanine (B49660), 3,3'-ethylenedi- within the Context of Bis-Rhodanine Systems

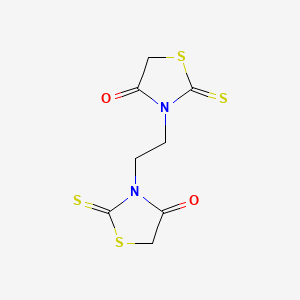

Rhodanine, 3,3'-ethylenedi- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazolidine (B150603) core. The fundamental rhodanine structure features a carbonyl group at position 4 and a thiocarbonyl group at position 2. nih.govorientjchem.org The designation "3,3'-ethylenedi-" indicates that two rhodanine rings are connected at their nitrogen atoms (position 3) by an ethylene (B1197577) bridge (-CH2CH2-). This linkage classifies Rhodanine, 3,3'-ethylenedi- as a bis-rhodanine system, a molecule containing two rhodanine moieties.

The synthesis of such N,N'-disubstituted bis-rhodanine scaffolds typically involves the reaction of a diamine, in this case, ethylenediamine (B42938), with carbon disulfide and a haloacetic acid derivative. wikipedia.orgnih.gov The bifunctional nature of ethylenediamine, with its two primary amine groups, allows for the symmetrical construction of the bis-rhodanine structure. wikipedia.org This synthetic approach results in a molecule with two rhodanine rings tethered by a flexible ethylene spacer. The general structure of N-substituted rhodanines is achieved by reacting amines with carbon disulfide, followed by the addition of sodium chloroacetate (B1199739) and subsequent acidification and reflux. nih.gov

Table 1: Key Structural Features of Rhodanine and its Derivatives

| Feature | Description |

| Core Heterocycle | Rhodanine (2-thioxo-4-thiazolidinone) nih.gov |

| Point of Linkage | Nitrogen atom at position 3 of each rhodanine ring nih.gov |

| Bridging Moiety | Ethylene group (-CH2CH2-) nih.gov |

| Overall Classification | N,N'-disubstituted bis-rhodanine nih.gov |

Contextualizing Ethylene-Bridged Rhodanine Derivatives within Advanced Heterocyclic Chemistry Research

Ethylene-bridged rhodanine derivatives are a subject of study within the broader field of heterocyclic chemistry, which explores the synthesis and properties of cyclic compounds containing atoms of at least two different elements in their rings. univpancasila.ac.id The introduction of an ethylene bridge to create bis-rhodanine structures introduces specific conformational possibilities and electronic interactions between the two heterocyclic rings. nih.gov

Research into ethylene-bridged bis-heterocyclic systems often focuses on creating tetradentate ligands, which are molecules that can bind to a central metal atom at four points. nih.gov The synthesis of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, for example, has been explored for their potential as tetradentate ligands. nih.gov While not directly rhodanine, this research highlights the interest in ethylene bridges for creating specific molecular geometries and functionalities in bis-heterocyclic compounds. The study of such bridged systems is crucial for developing new materials and molecules with tailored properties.

The investigation of ethylene-bridged bis-2-aryl-pyrrolinium cations, which also involves a reaction with ethylenediamine, demonstrates the utility of this bridging strategy in creating organic redox systems. nih.gov These studies, while not on rhodanine itself, provide a framework for understanding the chemical behavior and potential applications of ethylene-bridged bis-heterocyclic compounds in areas like molecular electronics and catalysis.

Historical Development and Emerging Research Significance of N,N'-Disubstituted Bis-Rhodanine Scaffolds

The rhodanine scaffold itself has been a subject of interest in medicinal chemistry for many years, with research into its derivatives leading to the development of compounds with a wide range of biological activities. nih.govresearchgate.net The ability to easily modify the rhodanine ring at various positions has made it a "privileged scaffold" in drug discovery. nih.gov

Initially, research focused on single rhodanine derivatives. However, the development of synthetic methods allowing for the creation of bis-rhodanine structures, including N,N'-disubstituted scaffolds, has opened up new avenues of investigation. The synthesis of bis-rhodanine derivatives through methods like the Knoevenagel condensation of bis-rhodanine precursors with aromatic aldehydes has been reported. orientjchem.org

The emerging research significance of N,N'-disubstituted bis-rhodanine scaffolds lies in their potential to create molecules with enhanced or novel properties compared to their monomeric counterparts. The presence of two rhodanine moieties can lead to bivalent interactions with biological targets or unique photophysical properties. For instance, diaryl-substituted rhodanines have been investigated as broad-spectrum inhibitors of metallo-β-lactamases. nih.gov While these are not N,N'-disubstituted, they illustrate the potential of the bis-rhodanine concept. The development of novel synthetic routes and the exploration of the chemical space occupied by these bis-scaffolds continue to be active areas of research, driven by the quest for new functional molecules. nih.gov

Structure

3D Structure

Properties

CAS No. |

14399-78-1 |

|---|---|

Molecular Formula |

C8H8N2O2S4 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C8H8N2O2S4/c11-5-3-15-7(13)9(5)1-2-10-6(12)4-16-8(10)14/h1-4H2 |

InChI Key |

MMOVOMSMFLJLDS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCN2C(=O)CSC2=S |

Origin of Product |

United States |

Theoretical and Computational Chemistry Studies on Rhodanine, 3,3 Ethylenedi

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For rhodanine (B49660) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are standard for predicting molecular properties.

Elucidation of Local Reactivity Sites and Dual Descriptors for Electrophilic and Nucleophilic Attack

While global descriptors give a picture of the whole molecule, local reactivity descriptors identify specific atoms or regions susceptible to attack.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface. It reveals regions that are electron-rich (negative potential, red/yellow), which are prone to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are susceptible to nucleophilic attack. For rhodanine derivatives, the carbonyl oxygen and the exocyclic sulfur atom are typically identified as electron-rich sites, making them potential sites for electrophilic attack. nih.gov

Fukui Functions and Dual Descriptors: These are more advanced descriptors derived from conceptual DFT that quantify the change in electron density at a specific point when the total number of electrons in the system changes. They are used to precisely identify the most probable sites for electrophilic and nucleophilic attack.

For Rhodanine, 3,3'-ethylenedi-, an MEP map and Fukui function analysis would pinpoint the reactivity of the carbonyl oxygens, thione sulfurs, and potentially the methylene (B1212753) carbons of the rhodanine rings.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

A crucial validation step for any computational study is to compare the theoretical results with experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can then be used to simulate a UV-Vis spectrum. nih.gov This theoretical spectrum is compared with the experimentally measured one. A good correlation validates the chosen computational method and provides insight into the nature of the electronic transitions (e.g., π-π* transitions), which are often related to the HOMO-LUMO gap. semanticscholar.org Studies on other rhodanine derivatives have shown good agreement between TD-DFT calculations and experimental spectra. semanticscholar.org

Conformational Landscapes and Stability Profiling of Ethylene-Bridged Rhodanines

The flexibility of the ethylene (B1197577) bridge in Rhodanine, 3,3'-ethylenedi- allows for different spatial arrangements of the two rhodanine rings, which can significantly affect its properties.

Analysis of Ethylenediamine (B42938) Bridge Conformations and Their Impact on Molecular Geometry

The rotation around the C-C and C-N bonds of the ethylene bridge can lead to various conformers, such as anti (trans) and gauche arrangements. Computational methods can be used to perform a conformational search to identify the most stable conformers and the energy barriers between them.

A structural study of a closely related molecule, 3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one), revealed a centrosymmetric molecule with a perfect anti-linear conformation in its crystal structure. This suggests that the anti conformation, where the two heterocyclic rings are positioned 180° from each other with respect to the ethylene bridge, is likely a low-energy and stable arrangement for Rhodanine, 3,3'-ethylenedi- as well, minimizing steric hindrance. A full computational scan of the dihedral angles of the ethylene bridge would confirm the global energy minimum and identify other local minima corresponding to gauche conformers.

Solvent Effects on Molecular Geometry and Electronic Properties

The surrounding solvent can influence the stability of different conformers and alter the electronic properties of a molecule. Computational models can account for these effects.

Implicit Solvent Models: The Polarizable Continuum Model (PCM) is a common method where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov This approach is effective for modeling how a polar solvent can stabilize charge separation within the solute molecule, potentially affecting the HOMO-LUMO gap and the relative energies of different conformers. semanticscholar.org

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For Rhodanine, 3,3'-ethylenedi-, computational studies would likely show that polar solvents could influence its dipole moment and slightly alter its electronic properties, such as the HOMO-LUMO gap, when compared to calculations performed in the gas phase. semanticscholar.org The relative stability of the anti and gauche conformers might also shift depending on the polarity of the solvent.

Reaction Mechanism Modeling and Computational Design of Novel Bis-Rhodanine Systems

Theoretical and computational chemistry have become indispensable tools in the exploration and development of complex molecular systems. For bis-rhodanine compounds like Rhodanine, 3,3'-ethylenedi-, these methods provide profound insights into reaction pathways and guide the creation of novel derivatives with tailored properties. By modeling systems at the quantum level, researchers can predict molecular behavior and characteristics before undertaking complex and resource-intensive laboratory synthesis.

Quantum Mechanical Calculation as a Tool for Rational Design

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful engine for the rational design of new bis-rhodanine systems. mdpi.com These computational approaches allow for the in-silico evaluation of molecular structures and electronic properties, which are fundamental to a molecule's reactivity and function. mdpi.com The rational design of ligands with specific electronic and structural features is crucial for developing high-performance molecules for applications such as electrochemical sensors. mdpi.com

By employing DFT methods with various functionals (e.g., B3LYP, ωB97XD), researchers can calculate a suite of molecular descriptors that predict the reactivity and stability of novel Rhodanine, 3,3'-ethylenedi- derivatives. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

These computational studies can effectively model how different substituents on the bis-rhodanine core influence electronic properties. For instance, the addition of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity and potential for specific applications. mdpi.com This predictive power enables the targeted design of molecules with desired electrochemical or optical properties, streamlining the discovery process. mdpi.com The correlation between DFT-predicted quantum parameters and experimental data, such as redox potentials, underscores the value of these computational methods in designing selective molecular sensors. mdpi.com

Table 1: Representative Quantum Chemical Descriptors Calculated for Rhodanine Derivatives using DFT

| Parameter | Description | Typical Application in Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting susceptibility to electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Tuning molecular stability and electronic transitions. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Understanding solubility and intermolecular interactions. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | Assessing potential for non-linear optical (NLO) properties. researchgate.netresearchgate.net |

| Hyperpolarizability (β) | A higher-order measure of the molecule's response to an electric field. | Designing materials for NLO applications. researchgate.netresearchgate.net |

Prediction of Spectroscopic Signatures (e.g., Vibrational Circular Dichroism)

Beyond electronic properties, computational chemistry is instrumental in predicting the spectroscopic signatures of complex molecules, which is vital for their structural elucidation. Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nl VCD is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration and solution-phase conformation of complex chiral systems. vanderbilt.eduresearchgate.net

For novel bis-rhodanine systems derived from Rhodanine, 3,3'-ethylenedi- that possess chiral centers, VCD offers a method to unambiguously assign their stereochemistry. The process involves a synergistic relationship between experimental measurement and theoretical calculation. researchgate.net

Conformational Analysis : First, a computational search for all low-energy conformers of the molecule is performed using methods like DFT.

Spectrum Calculation : For each stable conformer, the VCD and infrared absorption spectra are calculated using quantum mechanics. nih.gov

Boltzmann Averaging : The calculated spectra of the individual conformers are averaged based on their predicted thermodynamic populations (Boltzmann distribution) to generate a final theoretical spectrum. researchgate.net

Comparison : This final theoretical spectrum is then compared to the experimentally measured VCD spectrum. A good match between the calculated spectrum of a specific enantiomer and the experimental spectrum allows for the confident assignment of the molecule's absolute configuration. researchgate.net

Table 2: Key Vibrational Modes of the Rhodanine Core for Spectroscopic Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in VCD Spectra |

| C=O Stretch (Amide I) | ~1710 - 1780 | Strong IR and VCD band, sensitive to hydrogen bonding and conformation. gre.ac.uk |

| N-H Bend / C-N Stretch (Amide II) | ~1450 - 1460 | Sensitive to the local environment of the nitrogen atom. gre.ac.uk |

| C-N Stretch / N-H Bend (Thioamide II) | ~1120 - 1230 | Characteristic band for the thioamide group, influenced by ring puckering. gre.ac.uk |

| C=S Stretch (Thioamide I) | ~1060 - 1090 | Key vibration of the thiocarbonyl group, its VCD signal is a strong indicator of local chirality. gre.ac.uk |

| CH₂ Wag/Twist | ~1150 - 1350 | Vibrations from the ethylenedi- linker and rhodanine CH₂ group can couple, providing conformational information. |

By leveraging these predictive computational tools, researchers can not only design novel bis-rhodanine systems with specific functions but also confidently determine their intricate three-dimensional structures.

Coordination Chemistry of Rhodanine, 3,3 Ethylenedi As a Polydentate Ligand

Chelation Properties and Coordination Modes of 3,3'-Ethylenedi-Rhodanine

The ability of Rhodanine (B49660), 3,3'-ethylenedi- to form stable metal complexes is rooted in its distinct structural features, which allow for chelation and the adoption of various coordination modes.

The primary sites for metal coordination in 3,3'-ethylenebisrhodanine are the thiocarbonyl (C=S) groups. Spectroscopic studies, particularly infrared (I.R.) spectroscopy, have been instrumental in identifying the donor atoms. In complexes with metals such as copper(I), palladium(II), and platinum(II), a notable lowering in the frequency or a weakening in the intensity of the absorption bands assigned to the C=S stretching vibration is observed when compared to the free ligand. This spectral shift is a strong indicator that coordination occurs through the sulfur atom of the thiocarbonyl group. Furthermore, the appearance of new bands in the 300-400 cm⁻¹ region of the I.R. spectra of these complexes can be assigned to metal-sulfur (M-S) stretching vibrations, further confirming the role of the thiocarbonyl group as the principal binding site ru.nl. While other potential donor atoms like the carbonyl oxygen and the nitrogen atoms exist within the rhodanine rings, coordination is predominantly observed through the "softer" sulfur atom of the thiocarbonyl group, consistent with the preference of the studied metal ions ru.nl.

The structure of Rhodanine, 3,3'-ethylenedi-, with two rhodanine moieties connected by a flexible ethylene (B1197577) linker, allows it to function effectively as a bidentate ligand ru.nl. Each rhodanine unit contains a thiocarbonyl group, and the ethylene bridge positions these two donor groups in such a way that they can coordinate to a single metal center or bridge between two different metal centers. This dual-binding capability is central to its coordination chemistry. In its capacity as a bidentate chelating agent, the ligand can form a stable ring structure with a metal ion, enhancing the thermodynamic stability of the resulting complex.

The interaction of 3,3'-ethylenebisrhodanine with metal salts leads to the formation of various types of coordination compounds. Mononuclear complexes are commonly formed, particularly with copper(I) and palladium(II), where a 1:1 metal-to-ligand stoichiometry is observed ru.nl.

In the case of palladium(II) complexes with the general formula Pd(ligand)Cl₂, the bidentate nature of the ligand opens up the possibility for more complex structures beyond simple mononuclear species. Depending on the reaction conditions and the coordination preferences of the metal, several structural arrangements can be envisioned ru.nl:

Monomeric Complex : A single palladium ion is chelated by one bidentate 3,3'-ethylenebisrhodanine ligand.

Dimeric Complex : Two palladium centers are bridged by two chloride atoms, with each palladium also coordinated to a ligand.

Polymeric Structure : The ligand acts as a bridging unit between multiple palladium centers, leading to the formation of a one-, two-, or three-dimensional coordination polymer.

While the formation of such dimeric or polymeric structures has been proposed, detailed structural characterization confirming the existence of specific polynuclear or supramolecular assemblies for Rhodanine, 3,3'-ethylenedi- is not extensively documented in the available literature.

Synthesis and Characterization of Transition Metal Complexes with Rhodanine, 3,3'-ethylenedi-

The synthesis of transition metal complexes with 3,3'-ethylenebisrhodanine typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

The complexation of 3,3'-ethylenebisrhodanine has been specifically reported with a subset of transition metals.

Copper(I) and Palladium(II) : Complexes with Cu(I) and Pd(II) have been successfully synthesized. The general method involves adding a saturated solution of the metal chloride (CuCl or K₂PdCl₄) in dilute HCl to a solution of the ligand in ethanol (B145695) under a nitrogen atmosphere. This reaction precipitates the desired complex ru.nl.

Platinum(II) : The preparation of platinum(II) complexes with related 3-substituted rhodanines has been described, suggesting that similar methods would be applicable for 3,3'-ethylenebisrhodanine ru.nl.

For other metal ions listed, including Fe(III), Hg(II), Mn(III), Ag(I), Zn(II), and Cd(II) , specific studies detailing their complexation with Rhodanine, 3,3'-ethylenedi- were not found in a comprehensive search of the scientific literature.

The stoichiometry of the resulting complexes is a crucial aspect of their characterization.

Metal-Ligand Stoichiometries : For the complexes of 3,3'-ethylenebisrhodanine with copper(I) and palladium(II), a straightforward 1:1 metal-to-ligand ratio has been established ru.nl. This stoichiometry is consistent with the ligand acting as a bidentate unit coordinating to a single metal center.

Binding Affinities : While the formation of stable complexes is evident from their synthesis and isolation, quantitative data regarding the binding affinities (e.g., stability constants or dissociation constants) for complexes of Rhodanine, 3,3'-ethylenedi- are not available in the reviewed literature.

The table below summarizes the known coordination behavior of Rhodanine, 3,3'-ethylenedi- with specific transition metals based on available research.

| Metal Ion | Coordination Confirmed | Coordination Site(s) | Stoichiometry (Metal:Ligand) | Structural Possibilities |

| Cu(I) | Yes ru.nl | Thiocarbonyl (S) | 1:1 ru.nl | Mononuclear |

| Pd(II) | Yes ru.nl | Thiocarbonyl (S) | 1:1 ru.nl | Mononuclear, Dimeric, or Polymeric ru.nl |

| Pt(II) | Yes ru.nl | Thiocarbonyl (S) | Not specified | Not specified |

| Fe(III) | Not reported | - | - | - |

| Hg(II) | Not reported | - | - | - |

| Mn(III) | Not reported | - | - | - |

| Ag(I) | Not reported | - | - | - |

| Zn(II) | Not reported | - | - | - |

| Cd(II) | Not reported | - | - | - |

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a notable absence of specific research data concerning the coordination chemistry of the compound "Rhodanine, 3,3'-ethylenedi-". While extensive information exists on the coordination chemistry of rhodanine derivatives in general and other ethylene-bridged ligands, specific studies detailing the structural, spectroscopic, thermodynamic, and kinetic aspects of metal complexes formed with Rhodanine, 3,3'-ethylenedi- are not present in the available resources.

The user's request for an article structured around the specific outline below cannot be fulfilled with scientifically accurate and detailed research findings as the primary experimental data appears to be unpublished or not widely disseminated.

Requested Outline:

Thermodynamic and Kinetic Aspects of Metal-Bis-Rhodanine Complex Formation

To generate the requested content, which includes detailed data tables and in-depth research findings, access to primary research articles that have synthesized and characterized metal complexes of Rhodanine, 3,3'-ethylenedi- is essential. The performed searches did not yield such specific studies. Therefore, any attempt to construct the article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

For context, a general discussion of the techniques mentioned in the outline is provided below, which would be applicable if and when such research on Rhodanine, 3,3'-ethylenedi- and its metal complexes becomes available.

Structural and Spectroscopic Investigations of Bis-Rhodanine Metal Complexes

The characterization of metal complexes of a polydentate ligand like Rhodanine, 3,3'-ethylenedi- would fundamentally rely on a combination of structural and spectroscopic methods to understand both the solid-state and solution-state properties.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a metal complex in the solid state. If crystals of a metal complex with Rhodanine, 3,3'-ethylenedi- were to be analyzed, this technique would provide precise information on:

Coordination Geometry: The arrangement of the ligand's donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: The specific distances between the metal and the coordinating atoms (N, O, S) of the rhodanine moieties, as well as the angles within the chelate rings formed.

Conformation: The spatial arrangement of the ethylenedi- bridge and the rhodanine rings.

Crystal Packing: How the individual complex molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

This data would be presented in a crystallographic information file (CIF) and summarized in tables within a research publication.

A suite of spectroscopic techniques would be necessary to characterize the complexes and confirm that the solid-state structure is relevant to its form in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the ligand structure upon complexation. Changes in the chemical shifts of the protons and carbons in the ethylenedi- bridge and rhodanine rings would indicate the coordination sites. For diamagnetic complexes, sharp signals would be expected, while paramagnetic complexes would exhibit broadened signals and significant shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying which donor atoms are involved in coordination. A shift in the vibrational frequencies of key functional groups, such as the C=O and C=S groups of the rhodanine ring, upon complexation would provide strong evidence of their interaction with the metal ion. The appearance of new bands in the far-IR region could be attributed to metal-ligand stretching vibrations (e.g., M-N, M-O, M-S).

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. One would expect to observe ligand-based π→π* transitions, as well as metal-centered d-d transitions and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. The positions and intensities of these bands are indicative of the coordination geometry and the nature of the metal-ligand interaction.

Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) would be used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry (e.g., 1:1 or 2:1 metal-to-ligand ratio).

Thermodynamic and Kinetic Aspects of Metal-Bis-Rhodanine Complex Formation

Understanding the stability and formation/dissociation rates of these complexes is critical for any potential application.

Thermodynamic Stability: The thermodynamic stability of the metal complexes would be quantified by determining their stability constants (or formation constants, K). This is often done using techniques like potentiometric or spectrophotometric titrations. A high stability constant indicates a strong metal-ligand interaction and that the complex is thermodynamically favored. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the complexation reaction provide deeper insight into the driving forces of complex formation. researchgate.net The chelate effect, where a polydentate ligand forms a more stable complex than comparable monodentate ligands, would be expected to play a significant role. libretexts.org

Kinetic Aspects: Kinetic studies would investigate the rates and mechanisms of the complex formation and dissociation reactions. This involves determining the rate laws and activation parameters for ligand substitution reactions. The kinetic lability or inertness of a complex is a crucial property; for example, a kinetically inert complex is one that exchanges its ligands slowly, regardless of its thermodynamic stability.

Without specific experimental data from the scientific literature for "Rhodanine, 3,3'-ethylenedi-", the detailed analysis and data tables required for the article cannot be generated.

Advanced Research Applications of Rhodanine, 3,3 Ethylenedi

Development of Chemical Sensors and Biosensors Utilizing Bis-Rhodanine Frameworks

The unique architecture of Rhodanine (B49660), 3,3'-ethylenedi- and related bis-rhodanine frameworks is particularly well-suited for the design of chemical sensors. The two rhodanine units can act in concert as a chelating agent for specific analytes, particularly metal ions. This chelation event can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response, forming the basis of highly sensitive and selective sensors. The ethylene (B1197577) linker provides conformational flexibility, allowing the rhodanine moieties to orient themselves optimally for binding with a target ion.

Fluorescent Sensing Platforms for Metal Ions (e.g., Fe³⁺, Hg²⁺, Cu²⁺, Ag⁺, Zn²⁺, Cd²⁺)

Bis-rhodanine frameworks, analogous to the extensively studied rhodamine-based sensors, are excellent candidates for fluorescent sensing platforms. rsc.org The interaction between the rhodanine derivative and a metal ion can dramatically alter the electronic properties of the molecule, leading to significant changes in its fluorescence emission. du.ac.in These sensors can be designed for high selectivity towards specific heavy and transition metal ions like Fe³⁺, Hg²⁺, and Cu²⁺, which are environmentally and biologically significant. du.ac.inmdpi.com The sensing process often results in a visible color change, allowing for "naked-eye" detection, in addition to fluorometric analysis. mdpi.com

The signaling mechanism in fluorescent sensors based on rhodanine and its analogues can be broadly categorized into fluorescence enhancement ("turn-on") and fluorescence quenching ("turn-off").

Fluorescence Enhancement (Turn-On): A prevalent mechanism in related rhodamine-based sensors involves the opening of a non-fluorescent spirocyclic or spirolactam ring. rsc.orgnih.gov In its free state, the sensor exists in this closed-ring, non-fluorescent form. Upon binding to a target metal ion, a conformational change is induced, leading to the opening of the ring. This restores the conjugated π-system of the fluorophore, resulting in a dramatic increase in fluorescence intensity. rsc.orgdu.ac.in This "off-on" switch provides a high signal-to-noise ratio, making it ideal for detecting trace amounts of analytes.

Fluorescence Quenching (Turn-Off): Quenching mechanisms reduce or eliminate the fluorescence of the sensor upon binding to an analyte. Key processes include:

Photoinduced Electron Transfer (PET): In a PET sensor, the binding of a metal ion can facilitate the transfer of an electron from the receptor to the excited fluorophore. nih.gov This process offers a non-radiative pathway for the fluorophore to return to its ground state, thus quenching the fluorescence.

Static and Dynamic Quenching: Quenching can occur through static or dynamic processes. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (the metal ion). researchgate.netresearchgate.net Dynamic quenching occurs when the excited fluorophore is deactivated upon collision with the quencher. The formation of a stable, non-fluorescent complex with ions like Cu²⁺ is often indicative of a static quenching mechanism. researchgate.net

Förster Resonance Energy Transfer (FRET): In more complex systems, FRET can be employed. This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. semanticscholar.org The binding of an analyte can alter the distance or orientation between the donor and acceptor, modulating the FRET efficiency and changing the fluorescence signal.

The efficacy of a fluorescent sensor is determined by its selectivity (ability to detect a specific ion in the presence of others) and sensitivity (the lowest concentration of the ion that can be reliably detected).

Design for Selectivity: Selectivity is engineered by carefully designing the ion-binding site, or ionophore. Factors such as the number and type of coordinating atoms (e.g., N, S, O in the rhodanine ring), the geometry of the binding pocket, and the rigidity of the linker can be tailored to match the specific size, charge density, and coordination preference of the target metal ion. rsc.org Differentiation between metal ions can also be achieved by controlling the solvent system and pH, as these conditions can influence the binding affinity. rsc.org For instance, the hard-soft acid-base (HSAB) principle is often used, where soft atoms like sulfur in the rhodanine structure show a preference for soft metal ions like Hg²⁺ and Ag⁺.

Design for Sensitivity: High sensitivity is achieved by ensuring that the binding event causes a large change in the fluorescence signal. "Turn-on" sensors based on the spirocyclic ring-opening mechanism are inherently sensitive due to the low background fluorescence in the "off" state. nih.gov The choice of the core fluorophore and modifications to its structure can enhance the quantum yield and molar extinction coefficient, further boosting sensitivity.

The detection limits of rhodanine and rhodamine-based sensors have been reported in the micromolar (µM) to nanomolar (nM) range, demonstrating their high sensitivity for various metal ions.

| Sensor Type | Target Ion | Detection Limit (LOD) | Reference |

|---|---|---|---|

| Rhodamine-based Azo Dye | Fe³⁺ | 5.14 µM | mdpi.com |

| Rhodamine B Derivative | Hg²⁺ | 2.36 µM | mdpi.com |

| Rhodamine-based Sensor (L1) | Fe³⁺ | 0.29 µM | mdpi.com |

| Aptamer-based Sensor | Hg²⁺ | 4.28 nM | semanticscholar.org |

| Aptamer-based Sensor | Ag⁺ | 930 pM | semanticscholar.org |

| Rhodamine-based Sensor (R1) | Pb²⁺ | 0.17 nM | mdpi.com |

Electrochemical Detection Systems Based on Chemically Modified Electrodes

Beyond optical methods, rhodanine derivatives are valuable in the development of electrochemical sensors. mdpi.com These sensors operate by immobilizing the rhodanine compound onto an electrode surface, creating a chemically modified electrode (CME). The rhodanine layer acts as a recognition element, selectively binding target heavy metal ions from a solution.

The binding event is detected as a change in the electrochemical signal, such as current or potential. Rhodanine derivatives can be electropolymerized or adsorbed onto various electrode materials (e.g., glassy carbon, platinum) to form stable films. mdpi.comresearchgate.net When the CME is exposed to a solution containing heavy metal ions, the ions coordinate with the rhodanine moieties in the film. This complexation can be monitored using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The presence of the metal ion alters the redox behavior of the rhodanine film or introduces a new redox signal corresponding to the complexed metal, allowing for quantitative analysis. For example, electrodes modified with rhodanine derivatives have been successfully used for the sensitive detection of Pb(II) ions. mdpi.com

Optoelectronic Properties and Redox Behavior in Sensing Applications

The function of Rhodanine, 3,3'-ethylenedi- in sensing applications is fundamentally linked to its optoelectronic properties and redox behavior. As an electron-accepting moiety, the rhodanine unit is often incorporated into push-pull chromophores, where it is connected to an electron-donating group through a π-conjugated bridge. d-nb.info This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for both optical and electronic applications.

Optoelectronic Properties: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, determine the molecule's absorption and emission characteristics. The energy gap between the HOMO and LUMO levels can be tuned by modifying the structure, which in turn affects the color and fluorescence of the compound. bingol.edu.tr Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict these properties and support experimental findings. bingol.edu.tr Studies on bis-rhodanine derivatives have shown theoretical band gaps in the range of 1.25–1.56 eV. bingol.edu.tr

Redox Behavior: The redox behavior of rhodanine derivatives can be investigated using electrochemical methods like cyclic voltammetry. d-nb.info These studies reveal the potentials at which the molecule undergoes oxidation and reduction. For instance, voltammetric analysis of some rhodanine-derived systems shows distinct, often reversible, oxidation waves and irreversible reduction waves. d-nb.info The binding of a metal ion to the rhodanine framework alters the electron density and, consequently, its redox potentials. This change forms the basis of electrochemical sensing, where the shift in peak potential or the change in peak current upon metal ion complexation is the analytical signal. mdpi.com

Catalysis by Rhodanine, 3,3'-ethylenedi- Metal Complexes and Derivatives

The structural features that make Rhodanine, 3,3'-ethylenedi- and its derivatives effective as ion sensors also suggest their potential application in catalysis. The nitrogen and sulfur atoms within the rhodanine rings are effective coordination sites for transition metal ions. By forming stable complexes with metals such as manganese, rhodium, or copper, these rhodanine-based ligands can create catalytically active centers. mdpi.com

The ethylene linker in Rhodanine, 3,3'-ethylenedi- allows it to function as a bidentate or potentially tetradentate ligand, depending on the coordination mode with the metal center. This chelation can stabilize the metal in a specific oxidation state and geometry, which is crucial for catalytic activity. The electronic properties of the rhodanine rings can also influence the reactivity of the coordinated metal center, potentially modulating its catalytic performance in reactions like oxidation, reduction (e.g., hydrosilylation), or cross-coupling. mdpi.com

While rhodanine derivatives have been extensively explored as enzyme inhibitors and sensor components, their application as ligands in homogeneous or heterogeneous catalysis is a less developed area of research. nih.govnih.gov However, the fundamental coordination chemistry of rhodanine with various metals is well-established through sensing studies, providing a strong foundation for future exploration into the catalytic capabilities of Rhodanine, 3,3'-ethylenedi- metal complexes.

Homogeneous and Heterogeneous Catalytic Systems for Organic Transformations

The core structure of Rhodanine, 3,3'-ethylenedi- suggests potential as a ligand in coordination chemistry, which is fundamental to both homogeneous and heterogeneous catalysis. Homogeneous catalysts are soluble in the reaction medium, while heterogeneous catalysts exist in a different phase, offering advantages in separation and recyclability mdpi.comrsc.org. The nitrogen and sulfur atoms within the rhodanine rings present potential coordination sites for metal ions.

Research into rhodium complexes, for example, has shown their efficacy in a wide range of organic transformations mdpi.comresearchgate.net. These complexes can act as precursors that are activated under reaction conditions to form the catalytically active species mdpi.com. While rhodium(I)-bis(ditertiaryphosphine) complexes have been synthesized and evaluated for catalytic hydrogenation, there is a notable absence of studies specifically employing Rhodanine, 3,3'-ethylenedi- as a ligand in such systems researchgate.net. Similarly, while strategies exist for creating heterogeneous catalysts by immobilizing homogeneous metal complexes on insoluble supports like polymers or silica, the application of bis-rhodanine frameworks in this context is not yet documented mdpi.commdpi.com.

Exploration in Specific Catalytic Reactions (e.g., Oxygen Evolution Reaction, Dye Decolorization)

The potential of Rhodanine, 3,3'-ethylenedi- in specific catalytic applications such as the oxygen evolution reaction (OER) and dye decolorization remains a nascent area of research.

The Oxygen Evolution Reaction is a critical process in water splitting for hydrogen production. The development of efficient and stable catalysts, particularly for acidic environments, is a significant challenge nih.govnih.gov. Current research is heavily focused on iridium-based materials and other non-iridium alternatives nih.govnih.gov. There is currently no available scientific literature detailing the use or performance of Rhodanine, 3,3'-ethylenedi- or its derivatives as catalysts for the OER.

In the realm of environmental remediation, the catalytic decolorization of dyes is of great importance. Studies have investigated various methods, including the use of bacterial cultures and platinum-based catalysts, to degrade dyes like Rhodamine B researchgate.netnih.gov. While the green synthesis of certain rhodanine derivatives has been explored for their biological activities, their application as catalysts for dye decolorization has not been reported researchgate.netju.edu.sa.

Design of Recyclable and Sustainable Catalysts Based on Bis-Rhodanine Frameworks

The development of recyclable and sustainable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are inherently advantageous in this regard as they can be easily separated from the reaction mixture and reused mdpi.com. The immobilization of homogeneous catalysts onto solid supports is a common strategy to enhance their recyclability mdpi.comresearchgate.net.

The bis-rhodanine framework of Rhodanine, 3,3'-ethylenedi- provides a stable, bidentate or potentially tetradentate ligand structure that could be used to chelate metal catalysts. Such a structure could be incorporated into a polymer backbone or grafted onto a solid support to create a recyclable heterogeneous catalyst. However, the scientific literature does not currently contain specific examples of catalysts designed with the Rhodanine, 3,3'-ethylenedi- framework for the purpose of recyclability and sustainability. The synthesis of bis-rhodanine derivatives using diamines in eco-friendly solvents like water has been reported, pointing towards sustainable synthetic routes for potential catalytic scaffolds thieme-connect.com.

Integration into Advanced Materials Science

The bifunctional nature of Rhodanine, 3,3'-ethylenedi- makes it an interesting candidate for integration into advanced materials, particularly in the field of polymer chemistry.

Applications in Polymer Chemistry and Functional Polymers

The rhodanine moiety has been recognized for its utility in polymer synthesis. Its unique chemical reactivity allows it to participate in various polymerization reactions, leading to the creation of functional polymers with complex architectures researchgate.netnih.gov.

Rhodanine and its derivatives can serve dual roles in polymerization. The active methylene (B1212753) group in the rhodanine ring is highly reactive towards aldehydes in Knoevenagel condensation reactions, allowing for its incorporation as a monomer unit into a polymer backbone researchgate.netnih.gov. Furthermore, the rhodanine ring itself can act as an initiator for the anionic ring-opening polymerization of monomers like thiiranes, leading to the formation of cyclic polythioethers researchgate.netnih.gov.

The structure of Rhodanine, 3,3'-ethylenedi-, which is synthesized from a diamine (ethylenediamine), inherently positions it as a bifunctional monomer thieme-connect.com. This structure could potentially undergo polymerization through reactions involving its two rhodanine units, leading to linear or network polymers.

A cross-linker is a molecule that forms covalent bonds to link polymer chains together, creating a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance nih.gov. While Rhodanine, 3,3'-ethylenedi- in its base form is more suited as a linear monomer, it could be chemically modified to introduce additional reactive sites, enabling it to function as a cross-linking agent in various polymer systems.

| Role in Polymer Synthesis | Description | Relevance of Rhodanine, 3,3'-ethylenedi- |

|---|---|---|

| Monomer Unit | A molecule that can be bonded to other identical molecules to form a polymer. msu.edu | The bis-rhodanine structure allows it to act as a bifunctional monomer, linking two growing polymer chains. thieme-connect.com |

| Polymerization Initiator | A substance that starts a chain reaction in polymerization. | The rhodanine ring can initiate anionic ring-opening polymerization. researchgate.netnih.gov |

| Cross-linker | An agent that links one polymer chain to another, forming a network. nih.gov | Could be chemically modified to introduce cross-linking capabilities. |

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at a molecular or nanometer scale rsc.orgnih.gov. These materials offer unique functionalities and are classified based on the nature of the interaction between the organic and inorganic phases—from weak interactions like van der Waals forces (Class I) to strong covalent bonds (Class II) nih.gov.

The Rhodanine, 3,3'-ethylenedi- molecule, with its potential metal-coordinating sites, could serve as an organic linker to connect inorganic components, forming a Class II hybrid material. For instance, it could be used in the synthesis of metal-organic frameworks (MOFs) or be grafted onto the surface of inorganic nanoparticles to modify their properties. However, a review of current scientific literature reveals no specific examples of Rhodanine, 3,3'-ethylenedi- being incorporated into such hybrid materials rsc.orgnih.govmdpi.commdpi.comnih.gov.

Photoelectrochemical Applications (e.g., as Electron Acceptor Units in Dye-Sensitized Solar Cells)

Rhodanine, 3,3'-ethylenedi- and its derivatives have emerged as significant components in the field of organic photovoltaics, particularly as electron acceptor units in dye-sensitized solar cells (DSSCs). rsc.org The core rhodanine structure possesses inherent electron-withdrawing properties, making it a suitable candidate for this role. In the architecture of DSSCs, organic dyes are used to sensitize wide-bandgap semiconductors like titanium dioxide (TiO2). These dyes consist of a donor, a π-bridge, and an acceptor part. The rhodanine moiety is frequently employed as the acceptor. acs.org

Research has focused on optimizing the performance of DSSCs by modifying the rhodanine acceptor. A key strategy involves enhancing the electronic conjugation between the rhodanine ring and the anchoring group that attaches to the TiO2 surface. For instance, rhodanine-3-acetic acid, a common acceptor, has a nonconjugated structure between the rhodanine ring and the carboxyl anchoring group, which can limit photovoltaic performance. acs.org To address this, derivatives with a conjugated structure have been developed. These conjugated rhodanine acceptors have been shown to improve the electronic structure and adsorption geometry on the TiO2 surface, which in turn enhances electron injection and reduces charge recombination. acs.orgacs.org This modification has led to a significant increase in power conversion efficiency. acs.org

Furthermore, rhodanine-based dyes have been synthesized and incorporated into "push-pull" molecular designs, which are effective for optical and nonlinear optical applications and have shown high conversion efficiencies in DSSCs. The development of new chromophores containing the rhodanine pattern continues to be an active area of research to create more efficient and stable solar cells. researchgate.net The table below summarizes the impact of structural modifications on DSSC performance.

| Rhodanine Acceptor Type | Key Structural Feature | Impact on DSSC Performance |

| Rhodanine-3-acetic acid | Non-conjugated structure between rhodanine and anchor | Relatively poor photovoltaic performance |

| Conjugated Rhodanine Derivative | Conjugated structure between rhodanine and anchor | Increased power conversion efficiency by ~2x, improved stability and binding to TiO2 |

Structure-Activity Relationship (SAR) Studies and Mechanistic Insights in Bioactive Contexts

Investigations into Enzyme Inhibition Mechanisms (e.g., Aldose Reductase, Protein Mannosyl Transferase 1 (PMT1), Carbonic Anhydrase)

The rhodanine scaffold is a key feature in the design of various enzyme inhibitors, with its derivatives showing activity against a range of targets.

Aldose Reductase: In the context of diabetes, the enzyme aldose reductase is a key factor in the polyol pathway, where it reduces glucose to sorbitol. nih.govresearchgate.net The accumulation of sorbitol is linked to diabetic complications. nih.gov Rhodanine-3-acetamide derivatives have been synthesized and evaluated as inhibitors of both aldose reductase (ALR2) and the related aldehyde reductase (ALR1). nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that substitutions on the rhodanine core can lead to potent and selective inhibition. For example, certain synthesized derivatives exhibited greater inhibitory activity against ALR2 than the standard drug Sulindac. nih.gov The mechanism of inhibition is believed to involve interactions with the enzyme's active site, preventing the binding of the natural substrate. nih.gov

Protein Mannosyl Transferase 1 (PMT1): Rhodanine-3-acetic acid derivatives have been identified as the first inhibitors of fungal protein mannosyl transferase 1 (PMT1), an enzyme crucial for the O-mannosylation of proteins in fungi like Candida albicans. nih.govox.ac.uk Inhibition of PMT1 disrupts the integrity of the fungal cell wall. researchgate.net SAR studies revealed that specific substitutions on the phenylmethylene group at the 5-position of the rhodanine ring are critical for inhibitory activity, with some compounds achieving IC50 values in the low micromolar range. nih.govox.ac.ukresearchgate.net For instance, 5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid has shown IC50 values between 0.2-0.5 µM against C. albicans PMT1. nih.govox.ac.ukresearchgate.net

Carbonic Anhydrase: A novel series of benzenesulfonamide-linked rhodanine derivatives has been synthesized and investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.govmdpi.com These enzymes play a role in various physiological and pathological processes. The design of these inhibitors involves linking a rhodanine moiety to a benzenesulfonamide (B165840) group, which is a known zinc-binding group in the active site of carbonic anhydrases. nih.gov SAR studies have demonstrated that these compounds exhibit good to excellent inhibition in the nanomolar range and show selectivity for different hCA isoforms. For example, derivatives with an isatin (B1672199) nucleus as a tail were found to be more effective against hCA II. nih.gov The table below presents inhibitory data for selected rhodanine derivatives against these enzymes.

| Enzyme Target | Rhodanine Derivative Class | Key SAR Finding | Reported Inhibitory Activity (IC50 / KI) |

| Aldose Reductase (ALR2) | Rhodanine-3-acetamide derivatives | Specific substitutions lead to higher potency than standard inhibitors. | 0.12 ± 0.01 µM for the most potent compound (3f) nih.gov |

| Protein Mannosyl Transferase 1 (PMT1) | Rhodanine-3-acetic acid derivatives | Substitutions on the phenylmethylene group are crucial for activity. | 0.2-0.5 µM for compound 5a nih.govox.ac.uk |

| Carbonic Anhydrase I (hCA I) | Benzenesulfonamide-linked rhodanine | Potent inhibition in the nanomolar range. | KI of 22.4 nM for compound 7h nih.gov |

Modulation of Cellular Processes (e.g., Disruption of Microtubule Dynamics)

Rhodanine derivatives have been shown to modulate critical cellular processes, including the dynamics of microtubules. nih.gov Microtubules are essential components of the cytoskeleton involved in cell division, structure, and transport. mdpi.com Their dynamics are a key target for anticancer agents.

A series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives have been designed and synthesized as potential anticancer agents that function by disrupting microtubule dynamics. nih.gov These compounds have been shown to inhibit the proliferation of cancer cells and disrupt their migration. nih.gov

The mechanism of action involves the promotion of protofilament assembly, leading to microtubule stabilization. nih.gov This is in contrast to some other microtubule-targeting agents that cause depolymerization. Computational docking studies suggest that these rhodanine derivatives interact with the tubulin protein at the binding site for Taxol, a known microtubule-stabilizing drug. nih.gov Specifically, a strong interaction with the amino acid residue Arg β369 in tubulin has been identified. nih.gov This indicates that these rhodanine-based compounds could be developed as a new class of microtubule-stabilizing therapeutic agents. nih.gov

Design Strategies for Kinase Inhibitors and Related Molecular Targets (focus on molecular interactions and SAR)

The rhodanine scaffold has been extensively utilized in the design of kinase inhibitors, which are a critical class of therapeutics, particularly in oncology. nih.govnih.govacs.org Kinases are enzymes that play a central role in cell signaling, and their dysregulation is often implicated in cancer. nih.govacs.org

Structure-activity relationship (SAR) studies have been instrumental in developing potent and selective rhodanine-based kinase inhibitors. nih.gov The rhodanine ring can be modified at positions 3 and 5 to optimize interactions with the kinase active site. nih.gov For example, combining the rhodanine moiety with other pharmacophores, such as benzoxazines or 4-anilinoquinazoline, has led to potent inhibitors of kinases like PI3Kγ and EGFR, respectively. nih.gov

Molecular docking studies have provided insights into the specific interactions between rhodanine derivatives and the kinase active site. researchgate.netbenthamscience.com Key interactions often involve hydrogen bonding with the hinge region of the kinase and hydrophobic interactions with other residues in the ATP-binding pocket. nih.gov The oxygen and sulfur atoms of the rhodanine ring are frequently involved in these crucial interactions. researchgate.netbenthamscience.com The design strategy often focuses on creating molecules that can mimic the binding of ATP to the kinase, thereby competitively inhibiting its function. The development of rhodanine-based inhibitors has targeted a wide range of kinases, including EGFR, PI3K, VEGFR, and Pim kinases. nih.govacs.org

| Kinase Target | Rhodanine-Based Inhibitor Design | Key Molecular Interactions |

| EGFR | Combination of rhodanine and 4-(phenylamino)-quinazoline | Interactions with the EGFR catalytic pocket nih.gov |

| PI3Kγ | Combination of rhodanine and benzoxazines | Binding to the PI3Kγ active site nih.gov |

| c-Src Tyrosine Kinase | Phenyl-substituted rhodanine derivatives | Interactions with binding site residues via oxygen and sulfur atoms of the rhodanine group researchgate.netbenthamscience.com |

Understanding the Reactivity and Transformation of Rhodanine Derivatives in Biological Environments (e.g., Enethiol Dimerization)

The biological activity of rhodanine derivatives can be influenced by their chemical reactivity and transformation in biological environments. One significant transformation is the hydrolysis of the rhodanine ring to form enethiols. nih.govrsc.orgresearchgate.net This hydrolysis can occur spontaneously in aqueous solutions and is pH-dependent. nih.govresearchgate.net

These resulting enethiols are often more potent inhibitors of certain enzymes, such as metallo-β-lactamases, than the parent rhodanine compound. nih.gov The enethiol group can chelate metal ions in the active site of these enzymes. nih.govresearchgate.net

Furthermore, rhodanine-derived enethiols can undergo dimerization, particularly in solvents like DMSO, to form 1,3-dithiolanes and mixed disulfides. nih.govrsc.orgresearchgate.net The ratio of these products depends on the substituents on the enethiol. nih.gov This reactivity highlights the potential for rhodanine derivatives to exist as a mixture of different chemical species in solution, which can complicate the interpretation of biological data. It underscores the importance of considering the chemical stability and transformation of rhodanine compounds when evaluating their biological effects. nih.gov The active component in a biological assay may not be the originally added rhodanine but rather one of its transformation products. nih.gov

Future Directions and Interdisciplinary Research Frontiers

Innovative Synthesis Strategies for Enhanced Complexity and Scalability of Bis-Rhodanine Architectures

The advancement of bis-rhodanine applications is intrinsically linked to the development of sophisticated and efficient synthetic methodologies. Future research will prioritize the creation of innovative strategies that not only allow for the construction of more complex molecular architectures but also address the critical need for scalability.

One promising avenue is the expansion of multi-component reactions (MCRs) . Green, one-pot sequential six-component reactions have been successfully employed to create novel rhodanine-furan bis-heterocyclic frameworks with 100% atom economy. researchgate.net These methods, which involve the tandem formation of multiple new bonds in a single operation, are highly efficient and environmentally friendly. researchgate.net Future efforts could adapt these MCRs to incorporate ethylenediamine (B42938) linkers, thereby providing direct access to complex "Rhodanine, 3,3'-ethylenedi-" derivatives.

Another key area is the refinement of green chemistry approaches . The synthesis of new rhodanine-based derivatives has been demonstrated using environmentally benign solvents like ethanol (B145695) and water, often at room temperature. researchgate.netbingol.edu.tr The use of ultrasound irradiation has also emerged as a powerful tool to accelerate reaction rates and improve yields in the synthesis of rhodanine (B49660) derivatives, offering a significant improvement over conventional methods. researchgate.netju.edu.sa Scaling up these green and sonochemical-assisted procedures will be crucial for the industrial viability of bis-rhodanine materials. researchgate.netju.edu.sa

Furthermore, developing modular synthetic routes will be essential for creating libraries of bis-rhodanine compounds with diverse functionalities. Strategies that allow for the late-stage modification of the rhodanine core or the ethylenedi- linker will enable the rapid generation of analogues for screening in various applications. This could involve adapting established methods, such as the Knoevenagel condensation, which is used to assemble structures like neocryptolepine-5-arylidine rhodanine hybrids. mdpi.com

| Synthesis Strategy | Key Features | Potential for Bis-Rhodanines |

| Multi-Component Reactions (MCRs) | One-pot synthesis, high atom economy, formation of multiple bonds. researchgate.net | Direct and efficient assembly of complex bis-rhodanine scaffolds. |

| Green Chemistry Approaches | Use of benign solvents (e.g., water, ethanol), room temperature conditions. bingol.edu.tr | Environmentally friendly and sustainable production. |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields, energy efficiency. researchgate.netju.edu.sa | Scalable and rapid production of "Rhodanine, 3,3'-ethylenedi-". |

| Modular Synthesis | Step-wise construction allowing for diversification. mdpi.com | Creation of diverse libraries for structure-activity relationship studies. |

Advanced Computational and Data-Driven Approaches for Predictive Material and Ligand Design

Computational chemistry and data-driven methodologies are poised to revolutionize the design of bis-rhodanine-based materials and ligands. By providing deep insights into molecular structure, properties, and interactions, these approaches can guide synthetic efforts, reducing the time and cost associated with traditional trial-and-error discovery.

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic and geometric features of rhodanine derivatives. nih.govnih.govgre.ac.uk DFT calculations are used to determine optimized molecular structures, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are critical for predicting the behavior of materials in optoelectronic applications. bingol.edu.trnih.gov For instance, DFT has been used to calculate the absorption wavelengths and theoretical band gaps for novel rhodanine-based derivatives, providing results that guide the design of materials for photodiodes. bingol.edu.tr

Molecular docking and dynamics simulations are invaluable tools for predicting the interaction of bis-rhodanine ligands with biological targets. researchgate.netnih.gov These in silico techniques can identify putative binding modes and predict binding affinities, helping to rationally design molecules for specific therapeutic applications. researchgate.net For example, docking studies have been used to investigate rhodanine derivatives as inhibitors of enzymes like HIV-1 integrase and human aldose reductase. researchgate.netnih.gov

Looking forward, the integration of machine learning and artificial intelligence with large chemical datasets will enable data-driven design . By training algorithms on existing experimental and computational data, it will be possible to predict the properties of novel bis-rhodanine architectures before they are synthesized. This predictive power will accelerate the discovery of new materials with tailored optical, electronic, or biological activities.

| Computational Method | Application in Bis-Rhodanine Research | Research Findings |

| Density Functional Theory (DFT) | Calculation of molecular structure, electronic properties, and vibrational spectra. nih.govgre.ac.uk | Used to correlate quantum chemical descriptors with experimental observations of biological activity and to predict properties for optoelectronic applications. bingol.edu.trnih.gov |

| Molecular Docking | Prediction of binding modes and affinities with biological macromolecules. researchgate.net | Identified putative binding interactions for rhodanine derivatives with enzymes, guiding the design of inhibitors. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of bis-rhodanine molecules and their complexes over time. researchgate.net | Provides insights into the stability of ligand-protein interactions. researchgate.net |

Expanding the Scope of Coordination Chemistry for Multifunctional Metal-Organic Materials

The "Rhodanine, 3,3'-ethylenedi-" structure is an excellent candidate for use as a versatile linker in coordination chemistry. The presence of multiple potential donor atoms (nitrogen, oxygen, and sulfur) in the two rhodanine rings allows it to act as a bidentate or polydentate ligand, bridging multiple metal centers to form extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). libretexts.org

The development of bis-rhodanine-based MOFs is a particularly exciting frontier. MOFs are highly porous, crystalline materials with tunable structures and properties, making them suitable for applications in gas storage, separation, and catalysis. escholarship.org By systematically varying the metal node and the bis-rhodanine linker, a vast library of novel MOFs with tailored pore sizes and chemical functionalities can be created. The synthesis of MOFs using analogous bis(β-diketonate) linkers has demonstrated the viability of creating robust network structures with metal ions like Zn(II) and Cd(II). manchester.ac.ukrsc.org Applying similar synthetic strategies to "Rhodanine, 3,3'-ethylenedi-" could yield multifunctional materials.

The coordination chemistry of bis-rhodanines can also lead to the formation of discrete coordination complexes with interesting photophysical or magnetic properties. The ability of the rhodanine moiety to coordinate with metal ions can be exploited to create sensors or catalysts. The stability of the resulting metal-organic materials will be a key factor, often influenced by the strength of the bond between the linker and the metal node. escholarship.org

| Material Type | Potential Role of "Rhodanine, 3,3'-ethylenedi-" | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Acts as a rigid or semi-rigid organic linker connecting metal nodes. manchester.ac.uk | Gas storage and separation, catalysis, chemical sensing. nih.gov |

| Coordination Polymers (CPs) | Functions as a flexible bridging ligand to form 1D, 2D, or 3D networks. nih.gov | Luminescent materials, magnetic materials, conductors. |

| Discrete Coordination Complexes | Serves as a chelating ligand to a single metal center. wikipedia.org | Homogeneous catalysis, molecular recognition, therapeutic agents. |

Novel Applications in Smart Materials, Optoelectronics, and Environmental Remediation Technologies

The unique chemical and physical properties of "Rhodanine, 3,3'-ethylenedi-" and related bis-rhodanine structures open up possibilities for their use in a range of advanced technological applications.

In the field of optoelectronics , rhodanine-based organic semiconductors have already been synthesized and used as interfacial layers in photodiodes and other electronic devices. bingol.edu.tr The ability to tune their electronic properties through chemical modification makes them promising candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Future research will likely focus on enhancing the charge transport properties and stability of these materials.

As components of smart materials , bis-rhodanines could be incorporated into polymers or MOFs that respond to external stimuli such as light, heat, or the presence of specific chemical species. spie.org For example, stimuli-responsive MOFs containing bis-rhodanine linkers could be designed for controlled drug release or as components in chemical sensors.

Furthermore, the high density of heteroatoms in the bis-rhodanine structure suggests potential applications in environmental remediation . These materials could act as efficient adsorbents for the removal of heavy metal ions or organic pollutants from water. mdpi.com Nanomaterials and polymeric composites incorporating rhodanine functionalities could offer high surface areas and enhanced reactivity for capturing contaminants. mdpi.com

Deeper Understanding of Structure-Function Relationships through Integrated Experimental and Theoretical Studies for Targeted Applications

The future of research on "Rhodanine, 3,3'-ethylenedi-" will be driven by a synergistic approach that tightly integrates experimental synthesis and characterization with theoretical and computational modeling. This integrated strategy is essential for developing a fundamental understanding of structure-function relationships, which in turn enables the rational design of molecules and materials for specific, targeted applications. gre.ac.ukmdpi.com

Experimental studies provide the real-world data on the performance of new bis-rhodanine compounds, whether it be their efficiency in an optoelectronic device, their inhibitory activity against a biological target, or their capacity to adsorb pollutants. bingol.edu.trnih.gov Spectroscopic and crystallographic techniques reveal the precise three-dimensional structure of these molecules, which is critical for understanding their behavior. mdpi.com

By combining these approaches, a detailed map of the structure-function landscape for bis-rhodanine architectures can be constructed. This knowledge base will be indispensable for designing the next generation of advanced materials based on "Rhodanine, 3,3'-ethylenedi-" for targeted applications in medicine, electronics, and environmental science. mdpi.comnih.gov

Q & A

Basic: What are the critical methodological steps for synthesizing 3,3'-ethylenedi-rhodanine derivatives?

Synthesis requires careful optimization of reaction conditions (solvent, temperature, and catalyst selection) and purification techniques (e.g., column chromatography or recrystallization). highlights the importance of detailed protocols for reproducibility, including spectroscopic characterization (NMR, IR) to confirm structural integrity . Researchers must also validate purity using HPLC or elemental analysis and document deviations in yields or side products, as these impact downstream biological assays .

Basic: Which spectroscopic and analytical methods are essential for characterizing rhodanine derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and scaffold integrity .

- FT-IR : To identify functional groups (e.g., C=O, C-S bonds) .

- Mass spectrometry (MS) : For molecular weight validation .

- X-ray crystallography (if applicable): To resolve stereochemical ambiguities .

Documentation of spectral data in tabular form (e.g., chemical shifts, coupling constants) is critical for cross-study comparisons .

Advanced: How can researchers design experiments to evaluate rhodanine derivatives' bioactivity while minimizing bias?

- In vitro assays : Use dose-response curves (IC₅₀ values) for cytotoxicity or enzyme inhibition (e.g., DNA gyrase B) with positive controls (e.g., known inhibitors) .

- Blinding : Assign sample codes to avoid observer bias during data collection .

- Replicates : Perform triplicate experiments with statistical validation (e.g., ANOVA for inter-group differences) .

- Negative controls : Include solvent-only groups to rule out assay interference .

Advanced: How should contradictory biological activity data for rhodanine derivatives be analyzed?

Contradictions often arise from variations in assay conditions (e.g., pH, cell lines) or compound purity. Researchers should:

- Compare methodologies : Tabulate differences in solvent systems, incubation times, and detection methods across studies .

- Validate data : Replicate experiments under standardized conditions and report raw data with error margins .

- Assess structure-activity relationships (SAR) : Use computational modeling to identify substituents influencing activity discrepancies .

Advanced: What computational strategies are effective for studying rhodanine-protein interactions?

- Molecular docking : Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonding (e.g., rhodanine’s C=O with conserved water molecules in DNA gyrase B) .

- MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories to validate docking hypotheses .

- De novo ligand design : Optimize scaffold substitutions based on binding energy scores and pharmacophore models .

Methodological: How can reproducibility in rhodanine research be enhanced?

- Detailed protocols : Include exact molar ratios, reaction times, and purification steps .

- Raw data archiving : Deposit NMR spectra, chromatograms, and assay datasets in public repositories .

- Reagent sourcing : Specify suppliers and batch numbers to account for purity variability .

Ethical: What are the best practices for reporting negative or inconclusive results in rhodanine studies?

- Full disclosure : Publish negative data (e.g., lack of anticancer activity) to prevent redundant studies .

- Contextualize findings : Discuss potential reasons for inconsistencies (e.g., compound stability issues) .

- Avoid selective reporting : Pre-register hypotheses and analysis plans to reduce bias .

Data Management: How should researchers organize and present rhodanine-related data?

- Processed data : Include dose-response curves, IC₅₀ values, and statistical analyses in the main text .

- Raw data : Append large datasets (e.g., NMR peak lists, HPLC chromatograms) for independent verification .

- Metadata : Document instrument calibration details and software versions (e.g., Gaussian for DFT calculations) .

Hypothesis Testing: What strategies validate mechanistic hypotheses for rhodanine derivatives?

- Knockout models : Use gene-edited cell lines to confirm target engagement (e.g., DNA gyrase B knockout for antibacterial studies) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .

- SAR-driven synthesis : Modify substituents systematically to test predicted activity trends .

Interdisciplinary Approaches: How can rhodanine research integrate chemistry and biology?

- Collaborative workflows : Pair synthetic chemists with biologists to optimize compounds for both synthetic feasibility and bioactivity .

- High-throughput screening (HTS) : Use fragment-based libraries to identify rhodanine derivatives with dual therapeutic targets .

- Translational validation : Conduct toxicity profiling in zebrafish or murine models to bridge in vitro and preclinical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.